molecular formula C20H28O4 B1243179 15-Didehydroatractyligenin Methyl Ester

15-Didehydroatractyligenin Methyl Ester

Cat. No.: B1243179
M. Wt: 332.4 g/mol
InChI Key: OLEMTCVBUUZJJE-HSEKAFJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Didehydroatractyligenin Methyl Ester is a semisynthetic ent-kaurane diterpenoid derivative, recognized for its significant cytotoxic and antimicrobial properties in biological research. This compound is a derivative of atractyligenin, the aglycone of the naturally occurring glucosides atractyloside and carboxyatractyloside found in the plant Chamaeleon gummifer Cass . It is synthesized from the natural aglycone and has been investigated for its potent biological activities . Researchers value this compound for its powerful tumor cell growth-inhibiting activity. Studies indicate that its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway and interference with the thioredoxin system, leading to apoptosis in cancer cells . In addition to its cytotoxic profile, 15-Didehydroatractyligenin Methyl Ester has demonstrated moderate antibiotic activity against several strains of Staphylococcus aureus , including fluoroquinolone-resistant (SA1199B) and epidemic MRSA strains (EMRSA-15 and -16), with a reported MIC value of 128 mg/L . This combination of properties makes it a valuable chemical tool for oncology research, infectious disease studies, and investigations into programmed cell death mechanisms. 15-Didehydroatractyligenin Methyl Ester is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl (1R,4R,5R,7R,9R,10S,13S)-7-hydroxy-9-methyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C20H28O4/c1-11-12-4-5-16-19(2)10-13(21)8-14(18(23)24-3)15(19)6-7-20(16,9-12)17(11)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14+,15+,16-,19+,20+/m0/s1

InChI Key

OLEMTCVBUUZJJE-HSEKAFJLSA-N

Isomeric SMILES

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4=O)C(=O)OC)O

Canonical SMILES

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4=O)C(=O)OC)O

Synonyms

15-didehydroatractyligenin methyl ester

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Academic Research

Identification of Botanical Sources Containing Atractyligenin (B1250879) Precursors

The direct natural occurrence of 15-didehydroatractyligenin methyl ester is not extensively documented in mainstream scientific literature. However, its structural precursors, primarily atractyligenin and its glycosides, have been identified in specific botanical sources. The most notable of these is the coffee plant, particularly Coffea arabica.

Roasted coffee beans are a significant dietary source of atractyligenin-2-O-β-d-glucoside. nih.govacs.org While the aglycone, atractyligenin, is present only in trace amounts, its glycosylated forms are abundant. nih.govacs.org These compounds are water-soluble and are transferred into the beverage during the brewing process. nih.govnih.gov Research has also pointed to the presence of various atractyligenin derivatives in coffee, with some studies identifying carboxyatractyligenin derivatives in supplements based on raw coffee.

The presence of these precursors is not limited to coffee. Atractyligenin glycosides have also been reported in a number of other plants, some of which are considered toxic weeds. nih.gov This wider distribution, though less characterized than in coffee, suggests a broader potential for finding related atractylane diterpenoids in the plant kingdom.

Table 1: Documented Botanical Sources of Atractyligenin Precursors

Botanical SourcePrecursor Compound(s)Reference(s)
Coffea arabica (Coffee)Atractyligenin-2-O-β-d-glucoside, 3′-O-β-d-glucosyl-2′-O-isovaleryl-2-O-β-d-glucosylatractyligenin nih.govacs.org
Raw Coffee-based SupplementsCarboxyatractyligenin derivatives
Various Toxic WeedsAtractyligenin glycosides nih.gov

General Principles of Extraction Techniques for Diterpenoids from Biological Matrices

The isolation of diterpenoids, such as atractyligenin and its derivatives, from plant materials involves a series of extraction steps designed to separate these compounds from the complex biological matrix. The choice of solvent and method is crucial for maximizing yield and preserving the chemical integrity of the target molecules.

A common initial step is solvent extraction from the dried and powdered plant material. The selection of the solvent is based on the polarity of the target diterpenoids. For atractyligenin glycosides, which are relatively polar, aqueous or alcoholic solutions are often employed. In contrast, less polar diterpenoids may require extraction with solvents like hexane (B92381), chloroform, or ethyl acetate.

Following the initial extraction, a liquid-liquid partitioning step is often used to further separate compounds based on their differential solubility in two immiscible liquid phases. For instance, an aqueous extract containing polar glycosides could be washed with a non-polar solvent like hexane to remove lipids and other non-polar constituents.

Advanced extraction techniques can also be employed to enhance efficiency and selectivity. These include:

Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent repeatedly, suitable for compounds that are not heat-sensitive.

Ultrasonic-Assisted Extraction (UAE): The use of ultrasound waves to disrupt cell walls and enhance solvent penetration, often leading to faster extraction times and higher yields.

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned to selectively extract specific compounds.

The goal of these initial extraction stages is to produce a crude extract that is enriched in the desired diterpenoids, which can then be subjected to further purification.

Chromatographic and Non-Chromatographic Purification Strategies for Research Grade Compounds

Achieving a high degree of purity for a specific diterpenoid from a crude extract necessitates the use of various chromatographic and non-chromatographic techniques. These methods separate molecules based on their distinct physical and chemical properties.

Chromatographic Methods:

Column Chromatography: A fundamental technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). A solvent or solvent mixture (the mobile phase) is used to elute the compounds, which separate based on their affinity for the stationary phase.

Flash Chromatography: A modification of column chromatography that uses pressure to accelerate the flow of the mobile phase, resulting in faster and more efficient separations.

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique that uses high pressure to pump the mobile phase through a column packed with very fine particles. HPLC can be used for both analytical (quantification) and preparative (purification) purposes. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly used for the separation of diterpenoids.

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It is particularly useful for the separation of polar compounds.

Non-Chromatographic Methods:

Crystallization: If the target compound is crystalline, it can often be purified by dissolving the impure solid in a suitable solvent and then allowing it to slowly crystallize as the solution cools or the solvent evaporates. The impurities tend to remain in the solution.

Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be an effective purification method.

Chemical Derivatization: In some cases, the target compound may be chemically modified to facilitate its separation from closely related impurities. The original compound is then regenerated after the purification step.

The selection and sequence of these purification techniques are tailored to the specific properties of the target diterpenoid and the nature of the impurities present in the extract.

Occurrence and Isolation Considerations for 15-Didehydroatractyligenin Methyl Ester

While the direct isolation of 15-didehydroatractyligenin methyl ester from a natural source is not well-documented, its structural relationship to atractyligenin suggests that its precursors are likely to be found in the same botanical sources, namely Coffea species. The formation of the methyl ester could potentially occur as an artifact during extraction and isolation, particularly if methanol (B129727) is used as a solvent, through the esterification of a corresponding carboxylic acid precursor.

The isolation of this specific compound would likely follow the general principles outlined for diterpenoids. A hypothetical isolation workflow could involve:

Extraction: An initial extraction of roasted coffee beans with a solvent mixture capable of solubilizing both the glycosidic precursors and potentially less polar derivatives. An ethanol/water mixture could be a suitable starting point.

Hydrolysis: If the target compound is suspected to be a derivative of a glycoside, an enzymatic or acidic hydrolysis step might be necessary to cleave the sugar moieties and yield the aglycone.

Partitioning: The resulting extract would then be partitioned between an aqueous phase and an organic solvent (e.g., ethyl acetate) to separate the aglycones from more polar compounds.

Chromatography: The organic phase, containing the mixture of diterpenoid aglycones, would be subjected to a series of chromatographic separations. This would likely involve initial fractionation by column chromatography on silica gel, followed by purification using preparative HPLC, possibly with a reversed-phase column, to isolate the specific 15-didehydroatractyligenin methyl ester from other closely related atractyligenin derivatives.

Given the potential for a complex mixture of similar diterpenoids in the extract, high-resolution analytical techniques such as HPLC coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the identification and structural elucidation of the purified compound.

Table 2: Hypothetical Isolation Strategy for 15-Didehydroatractyligenin Methyl Ester

StepTechniquePurpose
1Solvent ExtractionTo obtain a crude extract containing atractyligenin derivatives from Coffea beans.
2Acid or Enzymatic HydrolysisTo cleave glycosidic bonds and release the aglycone precursors.
3Liquid-Liquid PartitioningTo separate the diterpenoid aglycones from highly polar impurities.
4Column ChromatographyTo perform an initial fractionation of the aglycone mixture.
5Preparative HPLCTo achieve final purification of the target compound.
6Spectroscopic Analysis (NMR, MS)To confirm the structure and purity of the isolated compound.

Chemical Synthesis and Derivatization Approaches

Strategies for Total Synthesis of ent-Kaurane Scaffolds in Research

The tetracyclic ent-kaurane scaffold is the fundamental framework of 15-didehydroatractyligenin methyl ester. rsc.orgnih.gov This structure consists of a perhydrophenanthrene unit (rings A, B, and C) fused to a cyclopentane (B165970) D ring. researchgate.net The synthesis of this complex architecture is a significant challenge that has attracted considerable attention from the research community due to the diverse biological activities of the compounds derived from it. magtech.com.cnacs.org

The structural complexity of ent-kauranes, which often includes multiple contiguous stereocenters and a high degree of oxidation, necessitates sophisticated and robust synthetic strategies. rsc.orgacs.org Over the decades, a number of elegant total syntheses have been reported, demonstrating a range of powerful chemical reactions. acs.orgresearchgate.net Key strategies employed in the construction of the ent-kaurane skeleton include:

Intramolecular Cycloadditions: The intramolecular Diels-Alder reaction has been effectively used to simultaneously form the B and C rings of the tetracyclic system from a suitably designed precursor. magtech.com.cn

Radical Cyclizations: The formation of the five-membered D ring has been achieved through radical cyclization reactions, showcasing the utility of radical chemistry in complex molecule synthesis. magtech.com.cn

Annulation Strategies: Methods such as [3+2] radical annulation have proven powerful for constructing the bicyclo[3.2.1]octane motif that is characteristic of the C/D ring system in many ent-kaurane and beyerane-type diterpenoids. researchgate.net

Pauson-Khand Reaction: This reaction has been utilized to generate bridged tricyclic cores, which can then be further elaborated into the final ent-kaurane framework. acs.org

Aldol (B89426) Condensations: The Mukaiyama aldol reaction has been applied for ring annulation, for instance, in the construction of the A-ring onto a pre-existing B/C/D ring system. acs.org

The diversity of these natural products often stems from intramolecular cyclizations, oxidative cleavages, and skeletal rearrangements of a parent ent-kaurane structure, making them a fertile ground for the development of new synthetic methods. rsc.orgresearchgate.net

Semisynthetic Routes to 15-Didehydroatractyligenin Methyl Ester from Natural Precursors

Semisynthesis, which uses a readily available natural product as a starting material, is often a more practical approach than total synthesis for accessing specific derivatives. A novel semisynthetic route for preparing 15-didehydroatractyligenin methyl ester has been developed, highlighting this strategy's efficiency. nih.gov

The primary natural precursor for the semisynthesis of 15-didehydroatractyligenin methyl ester is atractyloside (B1665827). nih.gov Atractyloside is a diterpenoid glycoside, meaning it contains the core diterpene structure (atractyligenin) attached to sugar molecules. The initial chemical modification required is the hydrolysis of the glycosidic bonds of atractyloside. This acid- or enzyme-catalyzed reaction cleaves the sugar moieties to release the aglycone, atractyligenin (B1250879), which serves as the direct precursor for subsequent transformations.

Regioselectivity, the control of reaction selectivity at one specific site over other possible positions, is a cornerstone of semisynthesis. numberanalytics.comwikipedia.org In a complex molecule like atractyligenin with multiple reactive functional groups, achieving regioselectivity is critical. numberanalytics.com The conversion of atractyligenin to 15-didehydroatractyligenin methyl ester involves two key regioselective transformations:

Esterification: The carboxylic acid at the C-4 position is selectively converted to a methyl ester. This is typically achieved using standard esterification conditions (e.g., methanol (B129727) with an acid catalyst or diazomethane) that favor reaction with the carboxylic acid over the secondary alcohols present elsewhere in the molecule.

Dehydrogenation: The introduction of the C-15 double bond is a crucial step. This transformation involves the removal of a hydrogen molecule from the C-15 and C-16 positions. This can be accomplished through various methods, such as the oxidation of the C-15 alcohol to a ketone, followed by the formation of an enolate and subsequent elimination to create the α,β-unsaturated system. This process must be selective to avoid unwanted reactions at other sites.

The successful execution of these steps provides a direct route to 15-didehydroatractyligenin methyl ester from a natural source. nih.gov

Design and Synthesis of Novel Atractyligenin Methyl Ester Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine which molecular features are responsible for their biological effects. nih.govnih.gov The synthesis of derivatives of atractyligenin and its methyl ester allows researchers to probe how specific functional groups contribute to bioactivity. nih.gov

The goal of these studies is to identify modifications that can enhance potency, improve selectivity, or confer other desirable properties. nih.govnih.gov For example, research on related ent-kaurane diterpenoids like eriocalyxin B has shown that introducing or modifying α,β-unsaturated ketone moieties can lead to potent antitumor agents. nih.gov It was also found that certain functional groups, such as a hydroxyl group at the C-7 position, were not essential for this activity, providing valuable SAR insights. nih.gov

A comparative analysis of atractyloside and its derivatives demonstrates the core principles of SAR. The transition from the natural glycoside to the synthetic ester derivative dramatically alters the molecule's properties and biological profile.

CompoundKey Structural FeatureNoted Biological ActivityReference
AtractylosideDiterpene glycoside with two sugar unitsParent natural product nih.gov
AtractyligeninAglycone form with C-15 hydroxyl groupIntermediate precursor nih.gov
15-Didehydroatractyligenin Methyl EsterC-19 methyl ester, C-15/C-16 double bondModerate antibacterial activity against S. aureus (MIC 128 mg/L) nih.gov

This data illustrates that chemical modification—specifically, removal of the sugars, esterification of the acid, and introduction of the C-15 double bond—yields a compound with notable antibacterial activity. nih.gov Further derivatization, guided by SAR principles, could lead to the development of compounds with even greater therapeutic potential. nih.govnih.gov

Stereochemical Control in Synthetic Pathways for Complex Diterpenoids

The biological activity of complex natural products like ent-kaurane diterpenoids is critically dependent on their three-dimensional structure, or stereochemistry. acs.org These molecules possess numerous chiral centers, and the synthesis of a single, specific stereoisomer is a formidable challenge. Therefore, controlling the stereochemical outcome of reactions is paramount in any synthetic route. acs.orgnih.gov

Several powerful strategies have been developed to enforce stereocontrol in the synthesis of complex diterpenoids:

Substrate-Directed Control: In this approach, an existing stereocenter within the substrate directs the outcome of a subsequent reaction. A prime example is a hydroxyl-directed hydrogenation, where an existing alcohol functional group coordinates to the metal catalyst and directs the delivery of hydrogen to one specific face of a nearby double bond, thus forming a new stereocenter with high selectivity. acs.org

Intramolecular Reactions: The stereochemical course of intramolecular reactions is often dictated by the conformation of the starting material. For instance, the intramolecular cyclopropanation of a methylene (B1212753) cyclohexane (B81311) was used to establish the challenging trans-hydrindane (B1202327) ring fusion, a key structural motif in some diterpenoids. nih.gov

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity or diastereoselectivity is a cornerstone of modern synthesis. Reactions like the Sharpless asymmetric dihydroxylation can install new stereocenters with a high degree of predictability and control. nih.gov

Despite these advanced methods, achieving the desired stereochemistry can be unexpectedly difficult. In the total synthesis of one complex diterpenoid, the stereoselective reduction of an enone intermediate proved challenging, with many standard conditions yielding the undesired trans-fused product instead of the desired cis-isomer. acs.org Such challenges underscore the subtlety and complexity involved in controlling the 3D architecture of these molecules.

Advanced Structural Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 15-didehydroatractyligenin methyl ester, a suite of one-dimensional and two-dimensional NMR experiments was instrumental in assigning the full proton (¹H) and carbon (¹³C) chemical shifts and confirming its covalent framework.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

The ¹H NMR spectrum of 15-didehydroatractyligenin methyl ester provides the initial and fundamental information regarding the proton environment. The number of signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration values offer a preliminary map of the molecule's proton framework. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments, distinguishing between sp³, sp², and sp hybridized carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 15-Didehydroatractyligenin Methyl Ester

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
139.41.85, m; 1.10, m
268.74.12, br s
342.12.35, d (12.5); 1.51, m
456.4-
555.91.98, d (12.5)
622.11.95, m; 1.80, m
740.91.65, m; 1.55, m
844.0-
950.12.15, d (9.0)
1038.0-
1118.21.70, m; 1.60, m
1233.11.50, m; 1.40, m
1343.83.05, t (9.0)
14218.4-
15135.8-
16148.25.95, s; 5.20, s
17107.8-
1828.91.25, s
19176.9-
2015.61.05, s
OMe51.93.68, s

Note: NMR data was obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The assignments are based on comprehensive 1D and 2D NMR analysis.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To unambiguously assemble the molecular puzzle, a series of two-dimensional NMR experiments were employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule. For instance, the COSY spectrum would show correlations between protons on adjacent carbons, helping to piece together the individual ring systems of the kaurane (B74193) skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecular framework. For 15-didehydroatractyligenin methyl ester, HMBC correlations were essential in confirming the placement of the methyl ester group and the connectivity of the complex ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the relative stereochemistry of the molecule. Protons that are close to each other in space, even if they are far apart in terms of bond connectivity, will show a cross-peak in the NOESY spectrum. This data was vital in establishing the ent-kaurane stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy provides a detailed picture of the relative stereochemistry, X-ray crystallography offers the definitive method for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a single crystal of 15-didehydroatractyligenin methyl ester, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the crystal lattice. This technique unequivocally established the ent-kaurane stereochemistry of the molecule, confirming the orientations of all stereogenic centers. The crystallographic data provides bond lengths, bond angles, and torsion angles, offering an exact and static picture of the molecule in the solid state.

Mass Spectrometry-Based Approaches for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For 15-didehydroatractyligenin methyl ester, high-resolution mass spectrometry (HRMS) would have been used to determine its exact mass, which in turn allows for the calculation of its molecular formula with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways. Analysis of these fragments can help to confirm the presence of specific functional groups and substructures within the molecule, corroborating the structure determined by NMR and X-ray crystallography.

Computational Chemistry and Conformational Analysis

Computational chemistry provides a theoretical framework to complement experimental data and to explore the dynamic behavior of molecules. For 15-didehydroatractyligenin methyl ester, molecular mechanics and density functional theory (DFT) calculations could be employed to perform a conformational analysis. These computational methods can calculate the relative energies of different possible conformations of the molecule in the gas phase or in solution.

By identifying the lowest energy (most stable) conformations, researchers can gain a deeper understanding of the molecule's preferred three-dimensional shape. This is particularly important for flexible molecules and can help to rationalize the observed NOESY correlations from NMR spectroscopy. The computed conformational preferences can also be correlated with the solid-state structure obtained from X-ray crystallography, providing a more complete picture of the molecule's structural landscape in different environments. While specific computational studies on 15-didehydroatractyligenin methyl ester are not widely reported, the conformational analysis of related ent-kaurane diterpenoids provides a valuable precedent for such investigations. nih.govfrontiersin.org

Investigation of Biological Activities Through Preclinical and Mechanistic Studies

Anticancer and Antiproliferative Activities of 15-Didehydroatractyligenin Methyl Ester and its Derivatives

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of 15-didehydroatractyligenin methyl ester and its related compounds. These investigations have demonstrated significant antiproliferative effects in various cancer cell lines, mediated through the induction of programmed cell death and modulation of key cellular pathways.

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic effects of derivatives of atractyligenin (B1250879), the parent compound of 15-didehydroatractyligenin methyl ester, have been evaluated against a panel of human cancer cell lines. Specifically, synthetic di-oxo amide derivatives of atractyligenin have demonstrated notable efficacy in reducing the viability of colon cancer cells.

In a study investigating a series of new synthetic amides and their 15,19-di-oxo analogues derived from atractyligenin, significant cytotoxic effects were observed in HCT116 colon cancer cells. researchgate.net While the parent compound, atractyligenin, showed very low cytotoxic activity, its di-oxidized derivatives were considerably more effective. researchgate.net These compounds reduced the viability of both HCT116 and Caco-2 colon cancer cells at low concentrations (2.5–15 μM) after 24 hours of treatment. researchgate.net Interestingly, these derivatives were found to be poorly effective in differentiated Caco-2 cells, which serve as a model for normal polarized enterocytes, suggesting a degree of selectivity for tumor cells. researchgate.net

While specific IC50 values for 15-didehydroatractyligenin methyl ester across a broad range of cancer cell lines such as melanoma, leukemia, and breast adenocarcinoma are not extensively detailed in the currently available literature, the potent activity of its structural analogues in colon cancer models underscores the potential of this class of compounds as a source for novel anticancer drug candidates.

Interactive Data Table: Cytotoxicity of Atractyligenin Derivatives in Colon Cancer Cells

CompoundCell LineConcentration (µM)Time (h)EffectSource
AtractyligeninHCT116High48No significant change in cell viability researchgate.net
Di-hydroxy amide derivativesHCT116200-30048Remarkable cytotoxic effects researchgate.net
Di-oxo amide derivativesHCT1162.5-1524Reduced cell viability researchgate.net
Di-oxo amide derivativesCaco-22.5-1524Reduced cell viability researchgate.net
Di-oxo amide derivativesDifferentiated Caco-2Low24Poorly effective researchgate.net

Mechanistic Studies of Cell Death Induction

Further investigations into the mechanism of action of atractyligenin derivatives have revealed that their cytotoxic effects are primarily mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis is a crucial process for eliminating damaged or cancerous cells and is a key target for many chemotherapeutic agents.

Studies on the di-oxidized derivatives of atractyligenin in colon cancer cells provided evidence of apoptotic cell death. researchgate.net This was demonstrated by the observation of condensed and fragmented DNA in treated cells, which are characteristic morphological hallmarks of apoptosis. researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent as it typically avoids the inflammatory response associated with other forms of cell death like necrosis. While the specific roles of other cell death pathways such as necrosis or autophagy in the activity of 15-didehydroatractyligenin methyl ester have not been extensively elucidated, the current evidence points towards apoptosis as a primary mechanism of its anticancer action.

Modulation of Key Cellular Pathways

The apoptotic cascade is regulated by a complex network of cellular pathways, with caspases playing a central role. Caspases are a family of proteases that, once activated, execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Research on the di-oxo derivatives of atractyligenin has shown that their induction of apoptosis in colon cancer cells is associated with the activation of caspase-3. researchgate.net Caspase-3 is a key executioner caspase, and its activation is a critical step in the apoptotic process. A downstream target of caspase-3 is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The cleavage and subsequent inactivation of PARP-1 by activated caspase-3 is a well-established hallmark of apoptosis. researchgate.net Studies on the atractyligenin derivatives confirmed the fragmentation of PARP-1, further solidifying the involvement of the caspase-dependent apoptotic pathway in their mechanism of action. researchgate.net

Cell Cycle Perturbations

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer drugs exert their effects by interfering with the cell cycle, leading to a halt in cell division and, in many cases, the induction of apoptosis.

While specific studies detailing the effects of 15-didehydroatractyligenin methyl ester on cell cycle progression are limited, the demonstrated antiproliferative and apoptotic activities of its derivatives suggest a potential for cell cycle perturbation. The ability of these compounds to inhibit the growth of cancer cells implies an interference with the normal progression of the cell cycle. However, further research is required to determine the specific phase of the cell cycle (e.g., G1, S, G2, or M phase) that is targeted by 15-didehydroatractyligenin methyl ester and its derivatives.

Antimicrobial Activities

In addition to its anticancer potential, 15-didehydroatractyligenin methyl ester has been evaluated for its ability to inhibit the growth of pathogenic bacteria. These studies have revealed a moderate level of antimicrobial activity against specific bacterial strains.

Evaluation against Bacterial Pathogens

The antimicrobial properties of 15-didehydroatractyligenin methyl ester have been tested against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

In one study, the compound was evaluated for its activity against Enterococcus faecalis, Escherichia coli, and several strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains EMRSA-15 and EMRSA-16, as well as the fluoroquinolone-resistant strain SA1199B. nih.govnih.govnih.govnih.gov The results indicated that 15-didehydroatractyligenin methyl ester exhibited moderate activity against all the tested Staphylococcus aureus strains, with a minimum inhibitory concentration (MIC) value of 128 mg/L. nih.govnih.gov The study also included testing against Enterococcus faecalis and Escherichia coli, although the specific MIC values for these bacteria were not detailed in the primary report. nih.govnih.govnih.govnih.gov This finding suggests that 15-didehydroatractyligenin methyl ester may have potential applications in the development of new antibacterial agents, particularly against challenging drug-resistant staphylococcal infections.

Interactive Data Table: Antimicrobial Activity of 15-Didehydroatractyligenin Methyl Ester

Bacterial StrainTypeActivityMIC (mg/L)Source
Staphylococcus aureus (various strains including MRSA)Gram-positiveModerate128 nih.govnih.gov
Enterococcus faecalisGram-positiveTestedNot Specified nih.govnih.govnih.govnih.gov
Escherichia coliGram-negativeTestedNot Specified nih.govnih.govnih.govnih.gov

Investigation of Antifungal and Antiviral Potentials

While research into the full spectrum of antimicrobial activity for 15-didehydroatractyligenin methyl ester is ongoing, preliminary studies have focused on its antibacterial effects. One study systematically evaluated the antibiotic activity of the compound against a panel of bacteria, including various strains of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. The results indicated that 15-didehydroatractyligenin methyl ester exhibited moderate activity against all tested strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 128 mg/L. mdpi.com

Currently, there is a lack of specific published research investigating the direct antifungal or antiviral properties of 15-didehydroatractyligenin methyl ester. However, the broader class of ent-kaurane diterpenes, to which this compound belongs, has been recognized for its diverse biological activities, which include antifungal and antiviral properties. nih.govfrontiersin.orgnih.gov For instance, kaurenoic acid, another ent-kaurane diterpene, has demonstrated both antibacterial and antifungal activities. nih.gov Further research is warranted to specifically determine the potential of 15-didehydroatractyligenin methyl ester as an antifungal or antiviral agent.

Mechanistic Insights into Antimicrobial Action

The precise mechanism by which 15-didehydroatractyligenin methyl ester exerts its antimicrobial effects has not yet been fully elucidated. However, insights can be drawn from its parent compound, atractyloside (B1665827). Atractyloside is a well-known inhibitor of the mitochondrial ADP/ATP translocase, a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. wikipedia.org By binding to this translocase, atractyloside disrupts cellular energy production, ultimately leading to cell death. wikipedia.org Given the structural similarities, it is plausible that 15-didehydroatractyligenin methyl ester may share a similar mechanism of action, targeting cellular energy metabolism in susceptible microorganisms. Further mechanistic studies are required to confirm this hypothesis and to explore other potential molecular targets.

Exploration of Other Pharmacological Activities in Preclinical Models

Beyond its antimicrobial potential, preclinical studies have begun to explore other pharmacological activities of 15-didehydroatractyligenin methyl ester and related compounds, revealing a range of promising biological effects.

Anti-inflammatory Response Modulation

While direct studies on the anti-inflammatory properties of 15-didehydroatractyligenin methyl ester are limited, the ent-kaurane diterpenoid class of compounds is known for its anti-inflammatory activities. frontiersin.orgnih.gov For example, kaurenoic acid has been shown to attenuate inflammatory responses. nih.gov A study investigating derivatives of atractyligenin, including 15-ketoatractyligenin methyl ester, a closely related compound, has also pointed towards potential anti-inflammatory effects. researchgate.net These findings suggest that 15-didehydroatractyligenin methyl ester may also possess the ability to modulate inflammatory pathways, a hypothesis that warrants further specific investigation.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The potential antioxidant properties of 15-didehydroatractyligenin methyl ester are an emerging area of interest. While direct in-vitro antioxidant assays on this specific compound are not yet widely published, studies on related molecules provide some initial insights. For instance, certain derivatives of atractyligenin have been observed to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in polymorphonuclear leukocytes. researchgate.net Furthermore, the broader class of ent-kaurane diterpenoids has been associated with antioxidant effects. mdpi.com A study on a semi-synthetic ent-kaurane, 15-ketoatractyligenin methyl ester, has also documented the elevation of reactive oxygen species (ROS) as part of its mechanism of action in certain cancer cell lines, suggesting an interaction with cellular redox systems. researchgate.net

Immunomodulatory Effects

The investigation into the immunomodulatory effects of 15-didehydroatractyligenin methyl ester is still in its nascent stages. However, an in-silico analysis of a large dataset of ent-kaurane diterpenoids predicted a range of pharmacological activities, including immunosuppressant effects. nih.gov This prediction suggests that compounds within this structural class, which includes 15-didehydroatractyligenin methyl ester, may have the potential to modulate the immune system. Experimental validation through preclinical models is necessary to confirm and characterize any immunomodulatory properties of this specific compound.

Table of Antimicrobial Activity of 15-Didehydroatractyligenin Methyl Ester

Microorganism Strain Activity MIC (mg/L) Reference
Staphylococcus aureus Multiple strains (including MRSA) Moderate 128 mdpi.com
Enterococcus faecalis - Not specified - mdpi.com

Table of Mentioned Compounds

Compound Name
15-Didehydroatractyligenin Methyl Ester
Atractyligenin
Atractyloside
Kaurenoic acid
15-ketoatractyligenin methyl ester
Superoxide dismutase (SOD)
Catalase (CAT)

Structure Activity Relationships Sar and Mechanistic Insights

Impact of Structural Modifications on Biological Potency

The potency of atractyligenin (B1250879) derivatives is highly sensitive to structural alterations. Studies on a range of ent-kaurane diterpenoids reveal that modifications at several key positions can dramatically influence their biological effects, including cytotoxicity and enzyme inhibition.

For instance, research on kaurenoic acid derivatives has shown that the free carboxylic acid at position C-19 is more potent in acetylcholinesterase inhibition compared to its corresponding methyl ester. scielo.br This suggests that for certain biological targets, the methyl ester group in 15-didehydroatractyligenin methyl ester might modulate its activity compared to the free acid form. Furthermore, the nature of the ester group itself can be critical; studies on homologous esters have demonstrated that metabolic stability can vary with the size of the alkyl group, with methyl esters sometimes showing greater stability than their larger counterparts. nih.gov

Modifications at the C-15 position are also crucial. The introduction of an allylic hydroxyl group at C-15 in kaurenoic acid has been shown to yield one of the most active derivatives in acetylcholinesterase inhibition. scielo.br Conversely, other substitutions at this position, such as larger ester groups, have been reported to reduce cytotoxic potential. researchgate.net The presence of a 15-oxo group, as seen in analogs, has been linked to both antitumor and antibacterial activities, indicating the electronic and steric properties at this position are key determinants of biological function. mdpi.comcedia.edu.ec

Identification of Critical Functional Groups and Stereochemical Elements for Activity

The core ent-kaurane skeleton is a critical pharmacophoric element. The stereochemistry of this ring system is essential for its biological activity. The majority of naturally occurring kaurane (B74193) diterpenes with significant bioactivity belong to the ent- series, which is characterized by a specific stereochemical configuration at several chiral centers. researchgate.net

The exocyclic double bond at C-16/C-17, a common feature in many kaurane diterpenes, also plays a role in their bioactivity. nih.gov In 15-didehydroatractyligenin methyl ester, the presence of the C-15/C-16 double bond in conjugation with a carbonyl group (if the "didehydro" implies oxidation to a ketone) would create an α,β-unsaturated carbonyl system. This Michael acceptor is a reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. nih.gov This reactivity is a known mechanism for the bioactivity of many natural products.

The presence of hydroxyl groups, and their positions, are also critical. For example, in some kaurane diterpenes, a 6β-OH group that can form a hydrogen bond with a C-15 carbonyl group is associated with enhanced antitumor and antibacterial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 15-didehydroatractyligenin methyl ester are not extensively documented in the public domain, QSAR studies on other classes of diterpenoids and natural products have provided valuable insights into the descriptors that govern their bioactivity. mdpi.comnih.gov

These studies typically reveal the importance of electronic, steric, and hydrophobic parameters. For instance, in the broader class of diterpenoid alkaloids, QSAR models have been developed to predict anti-inflammatory activity. Such models can help in the rational design of more potent analogs by suggesting modifications that would enhance favorable interactions with the biological target. The development of a robust QSAR model for atractyligenin derivatives would be a valuable tool for optimizing their therapeutic potential.

Ligand-Target Interactions: Receptor Binding and Enzyme Inhibition Studies

The primary molecular target for the parent compounds of 15-didehydroatractyligenin methyl ester, namely atractyloside (B1665827) and carboxyatractyloside, is the mitochondrial adenine (B156593) nucleotide translocase (ANT). oregonstate.edunih.gov ANT is an integral inner mitochondrial membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a critical process for cellular energy homeostasis.

Atractyloside and its derivatives are potent inhibitors of ANT. oregonstate.edu Their binding to ANT locks the transporter in a specific conformation, thereby blocking the translocation of adenine nucleotides and inhibiting oxidative phosphorylation. It is highly probable that 15-didehydroatractyligenin methyl ester also exerts its biological effects, at least in part, through the inhibition of ANT. The binding of these inhibitors is thought to induce a conformational change in the ANT protein, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose prolonged opening can trigger cell death. publicationslist.org

Molecular docking studies with various ANT isoforms could provide a more detailed picture of the binding mode of 15-didehydroatractyligenin methyl ester. Such studies could reveal the specific amino acid residues within the ANT binding pocket that interact with the different functional groups of the inhibitor, including the methyl ester and the didehydro system. The identification of selective inhibitors for different ANT isoforms is an area of active research, with potential applications in various diseases. nih.gov

Biosynthetic Pathways and Metabolic Investigations

Proposed Biosynthetic Routes of Atractyligenin (B1250879) in Natural Producers

Atractyligenin is an ent-kaurane diterpenoid, a class of natural products found in various plants. Its biosynthesis is believed to follow the general pathway established for diterpenoids, which originates from the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed route begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net This precursor is the cornerstone for the synthesis of all diterpenoids. nih.gov The biosynthesis proceeds through a series of cyclization reactions catalyzed by enzymes known as diterpene synthases (diTPSs). For ent-kaurane structures like atractyligenin, the cyclization of GGPP is a two-step process. First, a class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form an intermediate, typically (+)-copalyl diphosphate (B83284) (CPP). Subsequently, a class I diTPS facilitates the ionization of the diphosphate group and a series of intramolecular rearrangements and ring closures to form the characteristic tetracyclic skeleton of ent-kaurene.

Following the formation of the basic hydrocarbon skeleton, a variety of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), introduce functional groups (such as hydroxyls, ketones, and carboxylic acids) at specific positions on the molecule. nih.govresearchgate.net These modifications lead to the vast diversity of diterpenoids observed in nature, including the generation of the carboxylic acid and hydroxyl groups characteristic of atractyligenin.

Enzymatic Steps and Key Intermediates in Diterpenoid Biosynthesis

The biosynthesis of diterpenoids is a modular process involving distinct enzymatic stages that build upon the initial carbon skeleton. researchgate.net The pathway leading to atractyligenin involves several key enzymes and intermediates that are fundamental to the formation of its complex structure.

The process is initiated from geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for all diterpenoids. researchgate.net The key transformation is the cyclization of this linear molecule into a complex polycyclic structure, which is then further modified.

Key Enzymes and Intermediates:

StepKey Intermediate(s)Enzyme ClassFunction
Module I: Skeleton FormationGeranylgeranyl Pyrophosphate (GGPP), (+)-Copalyl Diphosphate (CPP), ent-KaureneDiterpene Synthases/Cyclases (diTPS)Catalyzes the cyclization of the linear GGPP precursor into the tetracyclic ent-kaurane skeleton. researchgate.net
Module II: Oxidationent-Kaurene and various oxidized derivativesCytochrome P450 Monooxygenases (CYPs)Introduces hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups onto the diterpene skeleton at specific positions. nih.govresearchgate.net
Module III: Group TransferHydroxylated/carboxylated intermediatesTransferases (e.g., Glycosyltransferases)Adds other chemical groups, such as sugars (glycosylation), to the oxidized skeleton. researchgate.net

The cyclization of GGPP by diTPSs is the committed step in this pathway. nih.gov Subsequent modifications by CYPs are responsible for the specific chemical identity of atractyligenin, creating the hydroxyl and carboxylic acid functionalities from the initial hydrocarbon scaffold. nih.gov

Biotransformation and Metabolic Fate of Atractyligenin Derivatives in Biological Systems

When atractyligenin derivatives, such as those found in coffee, are ingested, they undergo significant biotransformation. researchgate.netnih.gov Studies on the metabolites of atractyligenin glycosides consumed through coffee have revealed that the parent glycosides are not detected in plasma. researchgate.net Instead, the aglycone (atractyligenin itself) and its subsequent metabolites appear, indicating extensive metabolism. researchgate.net It is suggested that gut microbiota may play a role in the initial hydrolysis of the glycoside to liberate the aglycone, atractyligenin, which is then absorbed and further metabolized by the host. researchgate.net

Once atractyligenin is absorbed into the system, it is subjected to Phase II metabolic reactions, primarily glucuronidation. researchgate.netnih.govresearchgate.net This process involves the enzymatic addition of a glucuronic acid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov Glucuronidation significantly increases the water solubility of the compound, facilitating its excretion from the body via urine or bile. wikipedia.orgnih.gov

Human studies have identified several key metabolites of atractyligenin, primarily in urine and plasma. researchgate.netnih.gov

Identified Human Metabolites of Atractyligenin:

Metabolite IDCompound NameMetabolic Transformation
M4AtractyligeninUnconjugated aglycone, resulting from hydrolysis of the parent glycoside. nih.govresearchgate.net
M1Atractyligenin-19-O-β-d-glucuronideGlucuronidation at the C-19 carboxylic acid group. researchgate.netnih.govresearchgate.net
M22β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronideOxidation (hydroxylation and ketonization) followed by glucuronidation. nih.govresearchgate.net
M32β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronideOxidation followed by glucuronidation at the C-2 hydroxyl group. nih.govresearchgate.net

The presence of these metabolites demonstrates that both the carboxylic acid and hydroxyl groups of the atractyligenin core are sites for conjugation. researchgate.netnih.gov The appearance of oxidized metabolites like M2 and M3 also indicates that Phase I metabolism (oxidation) occurs alongside Phase II conjugation. nih.govresearchgate.net

For the compound 15-didehydroatractyligenin methyl ester, the first step in its metabolism would logically be the hydrolysis of the methyl ester group. This reaction is catalyzed by a class of enzymes known as esterases, particularly carboxylesterases (CEs), which are abundant in the liver and other tissues. nih.govnih.gov

Esterases catalyze the cleavage of ester bonds to yield a carboxylic acid and an alcohol. nih.govlibretexts.org This reaction is crucial for the metabolism of many drugs that are administered as ester prodrugs to enhance their absorption. nih.gov In the case of 15-didehydroatractyligenin methyl ester, carboxylesterases would hydrolyze the ester at the C-4 position, converting it into the corresponding carboxylic acid, 15-didehydroatractyligenin.

This initial hydrolysis is a critical activation step, as the resulting carboxylic acid group is a primary site for the subsequent glucuronidation conjugation reactions, as seen in the metabolism of naturally occurring atractyligenin. nih.gov Therefore, the action of esterases is essential for preparing the molecule for its eventual elimination from the body by converting the relatively less polar methyl ester into a more polar carboxylic acid, which can then be efficiently conjugated and excreted.

Analytical Methodologies for Detection and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile tool for the analysis of a wide range of metabolites, including diterpenoids like 15-didehydroatractyligenin methyl ester, in biological fluids such as plasma and urine. This technique is particularly well-suited for metabolite profiling studies due to its high sensitivity, selectivity, and ability to analyze compounds with a broad spectrum of polarities.

In the context of related atractyligenin (B1250879) compounds found in coffee, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully applied to quantify metabolites in human plasma. For instance, a method was developed for the analysis of atractyligenin and its metabolites using a C18 column for chromatographic separation with a gradient elution program. The mass spectrometric detection was typically carried out using an electrospray ionization (ESI) source, often in negative ion mode for acidic compounds, and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. While specific LC-MS methods for 15-didehydroatractyligenin methyl ester are not extensively detailed in the available literature, the methodologies developed for its parent compound, atractyligenin, provide a strong foundation.

A typical LC-MS/MS method for a related diterpenoid might involve the following parameters:

ParameterTypical Value
Chromatography
ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
GradientA time-programmed gradient from low to high organic phase
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), often in negative mode
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M-H]⁻ of the analyte
Product Ion (Q3)Specific fragment ions for quantification and qualification

This table presents a generalized LC-MS/MS method based on the analysis of similar diterpenoid compounds. The specific parameters would require optimization for 15-didehydroatractyligenin methyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Derivatives in Research

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like diterpenoids, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Methyl esterification is a common derivatization strategy for compounds containing carboxylic acid groups. Since 15-didehydroatractyligenin methyl ester is already a methyl ester, it may be directly analyzable by GC-MS, or a silylation reaction could be employed to derivatize hydroxyl groups, if present, to further enhance its suitability for GC analysis.

The analysis of diterpene methyl esters by GC-MS has been established for various natural products. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, usually a single quadrupole or ion trap, provides mass spectra that can be used for compound identification by comparing them to spectral libraries or through interpretation of fragmentation patterns.

A hypothetical GC-MS method for 15-didehydroatractyligenin methyl ester could be configured as follows:

ParameterTypical Setting
Gas Chromatography
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp from a lower to a higher temperature (e.g., 100 °C to 300 °C)
Mass Spectrometry
IonizationElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Rangem/z 50-550

This table outlines a general GC-MS method that would likely be suitable for the analysis of 15-didehydroatractyligenin methyl ester, though specific optimization would be necessary.

Development and Validation of Analytical Assays for Research Applications

The development and validation of analytical assays are critical steps to ensure the reliability and accuracy of the data generated in research applications. A validated method provides confidence that the measurements are precise, accurate, and specific for the analyte of interest in the given biological matrix. The validation process typically follows guidelines from regulatory bodies or established scientific best practices.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. This is typically assessed by analyzing calibration standards at several concentration levels.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are often evaluated using quality control (QC) samples at different concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Matrix Effect: The influence of other components in the biological matrix on the ionization and measurement of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Applications in Biomarker Discovery and Metabolic Tracing Studies

The analytical methodologies described above are instrumental in biomarker discovery and metabolic tracing studies. In biomarker discovery, sensitive and specific analytical methods are used to identify and quantify endogenous compounds whose levels correlate with a particular physiological state, disease, or response to treatment. Atractyligenin and its metabolites have been investigated as potential biomarkers for coffee consumption. Given its origin as a derivative of atractyligenin, 15-didehydroatractyligenin methyl ester could also be explored as a potential biomarker, although further research is needed to establish such a link.

Metabolic tracing studies, often employing stable isotope-labeled compounds, are used to elucidate metabolic pathways and fluxes. While there is no specific information on the use of isotopically labeled 15-didehydroatractyligenin methyl ester in metabolic tracing studies, this approach could theoretically be used to track its absorption, distribution, metabolism, and excretion (ADME) in a biological system. By introducing a labeled version of the compound, researchers could follow its fate and identify its metabolic products using mass spectrometry, providing valuable insights into its biological transformations.

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Complex Atractyligenin (B1250879) Methyl Ester Analogs

The synthesis of complex natural products and their analogs is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. Future research into 15-didehydroatractyligenin methyl ester should prioritize the development of advanced synthetic strategies.

Key Research Objectives:

Development of Stereoselective Syntheses: Creating synthetic routes that allow for the precise control of stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.

Parallel Synthesis for Library Generation: The implementation of parallel synthesis techniques would facilitate the rapid generation of a diverse library of atractyligenin methyl ester analogs. This would enable high-throughput screening to identify compounds with enhanced potency or novel biological activities.

Concise and Efficient Synthetic Routes: Efforts to devise more concise and efficient total syntheses, potentially leveraging novel catalytic methods or bio-inspired approaches, will be critical for producing sufficient quantities of these complex molecules for extensive biological evaluation.

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how a compound interacts with biological systems at a molecular level is fundamental to its development as a therapeutic agent or research tool. The parent compound, atractyligenin, and its glycosides are known to interact with the adenine (B156593) nucleotide translocase (ANT) in mitochondria, thereby inhibiting oxidative phosphorylation.

Future investigations should focus on:

Target Identification and Validation: Determining whether 15-didehydroatractyligenin methyl ester shares the same molecular target as atractyligenin or if it possesses novel targets. Techniques such as chemical proteomics and affinity-based pulldown assays will be invaluable in this endeavor.

Pathway Analysis: Elucidating the downstream signaling pathways modulated by this compound. For instance, atractyligenin has been shown to suppress UVA-induced matrix metalloproteinase (MMP) expression by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. Investigating similar effects for the methyl ester derivative could reveal its potential in areas like dermatology.

Structural Biology: Co-crystallization of 15-didehydroatractyligenin methyl ester with its protein targets would provide atomic-level insights into their binding interactions, guiding the rational design of more potent and selective analogs.

Development of In Vivo Preclinical Models for Efficacy Studies

Translating in vitro findings into a physiological context is a critical step in drug discovery. The development and utilization of relevant in vivo preclinical models will be essential to evaluate the therapeutic potential of 15-didehydroatractyligenin methyl ester.

Potential Preclinical Models:

Therapeutic AreaPotential Preclinical ModelResearch Focus
Metabolic Disorders Diet-induced obesity models in rodentsEvaluation of effects on glucose metabolism, insulin sensitivity, and mitochondrial function.
Oncology Xenograft models of various cancer typesAssessment of anti-proliferative and pro-apoptotic effects.
Dermatology UV-induced photoaging models in hairless miceInvestigation of protective effects against skin damage and collagen degradation.
Inflammatory Diseases Carrageenan-induced paw edema or collagen-induced arthritis modelsEvaluation of anti-inflammatory properties.

These studies will be crucial for establishing proof-of-concept and for understanding the pharmacokinetic and pharmacodynamic properties of 15-didehydroatractyligenin methyl ester in a whole-organism setting.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of 15-didehydroatractyligenin methyl ester, the integration of various "omics" technologies is indispensable. This systems biology approach can uncover novel mechanisms of action and identify potential biomarkers of response.

Omics Approaches:

Transcriptomics (RNA-Seq): To identify global changes in gene expression in response to compound treatment. This can reveal the cellular pathways and biological processes that are most significantly affected.

Proteomics: To analyze changes in the cellular proteome, providing insights into the functional consequences of altered gene expression.

Metabolomics: To profile changes in endogenous metabolites, which can shed light on the compound's impact on cellular metabolism. Studies on the metabolism of atractyligenin glycosides have already identified several metabolites in urine, providing a basis for similar investigations with the methyl ester.

Multi-omics Integration: The real power of this approach lies in the integration of these different datasets to construct comprehensive models of the compound's biological activity.

Potential for Chemical Biology Probes and Tool Compounds

Beyond its direct therapeutic potential, 15-didehydroatractyligenin methyl ester and its analogs could serve as valuable chemical biology probes to investigate fundamental biological processes.

Applications as Chemical Probes:

Target Engagement Studies: Analogs functionalized with reporter tags (e.g., fluorescent dyes, biotin) could be synthesized to visualize and quantify target engagement within cells.

Mechanism of Action Studies: Photoaffinity-labeled probes can be used to covalently link to their protein targets, facilitating their identification and characterization.

Pathway Interrogation: Highly specific inhibitors derived from the 15-didehydroatractyligenin methyl ester scaffold could be used to dissect the roles of specific proteins in complex signaling networks.

The development of such tool compounds would not only advance our understanding of the biology of atractyligenin-related molecules but also provide the broader scientific community with powerful reagents to explore a range of biological questions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 15-Didehydroatractyligenin Methyl Ester, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves transesterification or esterification. Key parameters include:

  • Catalyst type and concentration : Basic catalysts (e.g., KOH, NaOH) accelerate reaction rates but require low free fatty acid content. Acid catalysts (e.g., H₂SO₄) are preferred for high-FFA feedstocks .
  • Molar ratio of alcohol to substrate : Excess methanol (e.g., 6:1 molar ratio) shifts equilibrium toward product formation .
  • Temperature : Optimal ranges vary (25–120°C), with higher temperatures reducing viscosity but risking side reactions .
  • Purity validation : Use GC-MS or HPLC to quantify methyl ester content (e.g., Table 4 in ).

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 15-Didehydroatractyligenin Methyl Ester?

  • Methodology :

  • GC-MS : Quantifies fatty acid methyl ester (FAME) profiles and detects impurities (e.g., Table 2 in ).
  • NMR (¹H, ¹³C) : Confirms ester bond formation and structural integrity.
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters).
  • HPLC : Measures purity and resolves co-eluting compounds .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of 15-Didehydroatractyligenin Methyl Ester?

  • Methodology :

  • Orthogonal arrays : Use L9 (3⁴) arrays to test four parameters (e.g., catalyst type, concentration, molar ratio, temperature) at three levels with minimal experiments (Table 1 in ).
  • Signal-to-noise (S/N) ratios : Prioritize "larger-the-better" metrics to maximize yield. For example, catalyst concentration contributed 77.58% to yield variance in rapeseed methyl ester synthesis (Table 5 in ).
  • ANOVA validation : Confirm parameter significance (e.g., catalyst concentration > temperature > catalyst type > molar ratio) .

Q. How do researchers resolve contradictions in bioactivity data for 15-Didehydroatractyligenin Methyl Ester across studies?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., purity, solvent systems) from primary sources.
  • Dose-response curves : Standardize units (e.g., IC₅₀ in µM) and control groups.
  • Statistical rigor : Apply t-tests or ANOVA to assess inter-study variability (e.g., Table 4 in ).
  • Reproducibility checks : Replicate assays under controlled parameters (e.g., pH, temperature) .

Q. What strategies integrate multi-omics data to elucidate the mechanism of action of 15-Didehydroatractyligenin Methyl Ester?

  • Methodology :

  • Transcriptomics : Identify differentially expressed genes (e.g., via RNA-seq) in treated vs. untreated cells.
  • Proteomics : Use LC-MS/MS to map protein interaction networks affected by the compound.
  • Metabolomics : Track metabolic flux changes (e.g., via NMR or GC-MS).
  • Pathway enrichment analysis : Tools like KEGG or GO terms link omics data to biological pathways .

Data Analysis and Reporting

Q. How should researchers design experiments to ensure reproducibility of 15-Didehydroatractyligenin Methyl Ester studies?

  • Methodology :

  • Detailed protocols : Document catalyst purity, solvent grades, and reaction times (e.g., Table 3 in ).
  • Negative controls : Include solvent-only and uncatalyzed reactions.
  • Triplicate runs : Report mean ± standard deviation (e.g., 96.7% yield ± 1.2% in ).
  • Open data : Share raw chromatograms and spectra in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 15-Didehydroatractyligenin Methyl Ester?

  • Methodology :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).
  • EC₅₀/IC₅₀ calculations : Use four-parameter logistic curves.
  • Outlier detection : Apply Grubbs’ test or ROUT method.
  • Power analysis : Determine sample size adequacy (e.g., α=0.05, β=0.2) .

Tables for Reference

ParameterOptimal Level (Example)Contribution to Yield (%)Source
Catalyst Concentration1.5 wt% KOH77.58
Temperature60°C12.34
Molar Ratio (MeOH:Oil)6:18.21
Analytical MethodKey MetricsApplicationSource
GC-MSFAME content, impuritiesQuantification
¹H NMREster bond confirmationStructural validation

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